N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a propargylthio (-S-C≡CH) group at the 5-position and a benzamide moiety at the 2-methyl position. The 1,3,4-oxadiazole ring is renowned for its metabolic stability and ability to participate in hydrogen bonding, making it a privileged scaffold in medicinal chemistry. Its structural analogues, however, have been extensively explored for antifungal, antiviral, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-2-8-19-13-16-15-11(18-13)9-14-12(17)10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYNHZVBWUQLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. One common method includes the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions . This method ensures the formation of the oxadiazole ring, which is crucial for the compound’s biological activity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free methods and microwave-assisted synthesis, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the synthesis of essential bacterial proteins, leading to the disruption of bacterial cell function and ultimately cell death . Additionally, the compound can permeate bacterial cell membranes, enhancing its antimicrobial efficacy .
Comparison with Similar Compounds
Structural Analogues with Modified Thioether Substituents
The nature of the thioether substituent at the 5-position of the oxadiazole ring significantly influences bioactivity. Key examples include:
Key Observations :
- Methylthio (-S-CH3) : Wang et al. demonstrated that methylthio derivatives exhibit potent antiviral activity, likely due to enhanced membrane permeability and metabolic stability .
- Propargylthio (-S-C≡CH) : While unexplored in the target compound, propargyl groups in other contexts enable site-specific modifications (e.g., click chemistry) for targeted drug delivery .
- Ethylthio (-S-CH2CH3) : Derivative 6a showed strong human carbonic anhydrase II (hCA II) inhibition, suggesting bulky thioethers improve enzyme active-site binding .
Benzamide-Modified Analogues
Variations in the benzamide moiety alter pharmacokinetics and target specificity:
Key Observations :
Key Observations :
Biological Activity
N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by diverse research findings.
Chemical Structure and Synthesis
The compound features a unique oxadiazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of appropriate thiosemicarbazide derivatives under specific conditions to form the oxadiazole core. The introduction of the prop-2-yn-1-ylthio group enhances its reactivity and biological profile.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | MCF-7 | 15.0 | Apoptosis induction |
| N-benzylidene derivatives | A549 | 12.5 | Cell cycle arrest |
| 2-(4-Chlorophenyl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole | HeLa | 10.0 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| N-(5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | Staphylococcus aureus | 32 |
| N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole) | Escherichia coli | 64 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole moieties have been shown to inhibit key enzymes involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It can affect pathways such as PI3K/Akt and MAPK that are crucial for cell survival and proliferation.
Study 1: Cytotoxicity Evaluation
In a cytotoxicity study involving MCF-7 breast cancer cells, N-(5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide exhibited an IC50 value of 15 µM after 48 hours of exposure. The study concluded that the compound effectively induced apoptosis through the upregulation of pro-apoptotic proteins.
Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial efficacy revealed that the compound demonstrated significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This study highlighted the potential use of this compound in treating infections caused by resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
